Huperzine A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-QDEBKDIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115670 | |
| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120786-18-7, 103735-86-0, 102518-79-6 | |
| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120786-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fordine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Huperzine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Research on Huperzine a
Acetylcholinesterase (AChE) Inhibition
The principal mechanism of Huperzine A's action is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). patsnap.com By impeding AChE, this compound elevates acetylcholine levels in the synaptic cleft, which results in augmented cholinergic transmission. patsnap.com
Mechanism of Action as a Reversible and Selective AChE Inhibitor
This compound is recognized as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). researchgate.netresearchgate.netnih.gov Its inhibitory action is more selective for AChE over butyrylcholinesterase (BChE). nih.govcuni.cz The mechanism is described as a mixed-competitive type. nih.govcuni.cz This reversible inhibition allows for the temporary increase of acetylcholine in the neuronal synapse, enhancing cholinergic function which is crucial for memory and learning. patsnap.comnih.gov The stereochemistry of this compound is significant, with the naturally occurring (-)-Huperzine A enantiomer demonstrating substantially more potent AChE inhibitory activity than its (+)-counterpart. cuni.cznih.gov
The binding and unbinding process of this compound to AChE has been studied, revealing that the association of this compound with the enzyme is much quicker than its dissociation. acs.org This slow dissociation contributes to the long-lasting effects of the compound. researchgate.netresearchgate.net
Comparative Studies with Other AChE Inhibitors
This compound's potency in inhibiting AChE has been compared to other well-known AChE inhibitors like donepezil, rivastigmine, and galantamine. researchgate.netresearchgate.net In terms of molarity, this compound has been shown to be more potent than donepezil and rivastigmine in increasing cortical acetylcholine levels. researchgate.net
N-Methyl-D-aspartate Receptor (NMDA-R) Antagonism
Prevention of Excitotoxicity
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of excitatory neurotransmitter receptors, is a significant contributor to the progression of several neurodegenerative diseases. nih.gov Research indicates that this compound can provide neuroprotection against such conditions, particularly those involving compromised glutamatergic functions. nih.gov The overstimulation of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor, leads to an excessive influx of calcium ions (Ca2+), initiating a cascade of degradative processes that result in neuronal death. nih.govpatsnap.com
This compound has been shown to attenuate glutamate-mediated neurotoxicity. karger.com Studies using primary neuronal cultures have demonstrated that pretreatment with this compound significantly reduces neuronal cell death caused by toxic levels of glutamate. nih.govnih.gov This protective effect is linked to its ability to reduce glutamate-induced calcium mobilization. nih.govnih.gov For instance, in one study, a 100 µM concentration of glutamate caused a 55% mortality rate in rat embryonic cerebellar cultures, but pretreatment with 100 nM of this compound reduced this mortality rate to 30%. nih.gov The mechanism for this is believed to involve the non-competitive antagonism of NMDA receptors, thereby blocking excessive Ca2+ influx. reddit.com This action helps protect neurons from the downstream damaging effects of calcium overload. nih.govreddit.com
Neuroprotective Mechanisms Beyond Cholinergic Activity
Beyond its well-known role as an acetylcholinesterase inhibitor, this compound exhibits a range of neuroprotective effects through various non-cholinergic pathways. These mechanisms contribute significantly to its therapeutic potential by addressing other pathological aspects of neurodegeneration, such as mitochondrial dysfunction and apoptosis.
There is substantial evidence that this compound can effectively ameliorate mitochondrial malfunction, which is a key factor in neurodegenerative processes. nih.govmdpi.com Mitochondria are direct targets of neurotoxic substances like amyloid-beta (Aβ), which can accumulate within these organelles, leading to impaired function, increased oxidative stress, and ultimately, cell death. nih.gov this compound has been shown to protect mitochondria against such damage by preserving their structural integrity and metabolic function. nih.gov For example, in a rat model of middle cerebral artery occlusion, this compound pretreatment significantly preserved the activities of mitochondrial respiratory chain enzymes, reduced the production of reactive oxygen species (ROS), and attenuated mitochondrial swelling. nih.gov
Amyloid-beta (Aβ) peptides are known to induce significant mitochondrial stress. In isolated rat brain mitochondria, this compound has been shown to effectively prevent Aβ-induced mitochondrial swelling and the associated increase in Reactive Oxygen Species (ROS). nih.gov Aβ treatment can lead to a rapid increase in intracellular ROS in PC12 cells, a sign of significant oxidative stress. nih.gov Pre-incubation with this compound not only attenuates these signs of cellular stress but also decreases ROS accumulation. nih.govnih.gov This protective effect against Aβ-induced oxidative injury is a critical aspect of its neuroprotective profile, helping to shield neurons from a major pathway of damage in neurodegenerative diseases. nih.gov
Mitochondrial dysfunction caused by Aβ also leads to a severe depletion of cellular energy and initiates apoptotic pathways. Treatment with Aβ peptides can cause a rapid decline in adenosine 5'-triphosphate (ATP) levels. nih.gov Research has demonstrated that this compound can ameliorate these Aβ-induced decreases in ATP synthesis and can even enhance ATP concentration in both damaged and normal cells. nih.govnih.gov Furthermore, a critical step in the initiation of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. This compound has been found to effectively prevent Aβ-induced cytochrome c release in isolated rat brain mitochondria. nih.gov In studies with primary cortical neurons, this compound was also shown to inhibit the release of cytochrome c caused by serum deprivation, further highlighting its role in stabilizing mitochondrial membrane integrity and preventing the activation of the intrinsic apoptotic pathway. core.ac.uknih.gov
Table 1: Effects of this compound on Aβ-Induced Mitochondrial Dysfunction
| Parameter | Effect of Amyloid-β (Aβ) | Effect of this compound Pretreatment | Source |
|---|---|---|---|
| Mitochondrial Swelling | Induces swelling | Prevents swelling | nih.gov |
| Reactive Oxygen Species (ROS) | Increases production | Decreases production/accumulation | nih.govnih.gov |
| ATP Levels | Causes rapid decline | Attenuates decline and enhances concentration | nih.govnih.gov |
| Cytochrome C Release | Induces release | Prevents release | nih.govcore.ac.uk |
This compound exerts significant neuroprotective effects by directly modulating intracellular apoptosis pathways. nih.gov Apoptosis, or programmed cell death, is a key event in neurodegenerative diseases, and its activation can be triggered by factors like Aβ and oxidative stress. nih.gov this compound has been shown to inhibit apoptosis induced by various stimuli, including Aβ peptides and hydrogen peroxide. karger.comnih.gov Its anti-apoptotic action is linked to its ability to regulate the expression of key proteins involved in the cell death cascade. karger.com
Two critical proteins in the execution of apoptosis are the tumor suppressor protein p53 and caspase-3. This compound has been demonstrated to inhibit Aβ-induced apoptosis by reversing the up-regulation of p53 expression. nih.gov A proteomic analysis has also shown that this compound can downregulate proteins directly linked with apoptosis, including p53. nih.gov
Activation of caspase-3 is a pivotal event in the apoptotic cascade in the central nervous system. nih.gov this compound has been found to attenuate the increase in caspase-3 activity induced by Aβ in cultured primary cortical neurons. nih.gov Similarly, in apoptosis induced by serum deprivation, this compound significantly inhibits enhanced caspase-3 activity. core.ac.uknih.gov By downregulating these key mediators, this compound effectively blocks the progression of the apoptotic pathway, contributing to neuronal survival. nih.govmdpi.com
Table 2: this compound's Modulation of Apoptotic Proteins
| Apoptotic Protein | Effect of Pro-Apoptotic Stimuli (e.g., Aβ) | Effect of this compound | Source |
|---|---|---|---|
| p53 | Up-regulates expression | Down-regulates/Reverses up-regulation | nih.govnih.gov |
| Caspase-3 | Increases activity | Attenuates/Inhibits increase in activity | nih.govmdpi.comcore.ac.uk |
Table 3: List of Compound Names
| Compound Name |
|---|
| Acetylcholine |
| Adenosine 5'-triphosphate (ATP) |
| Amyloid-beta (Aβ) |
| Calcium (Ca2+) |
| Caspase-3 |
| Cytochrome c |
| Glutamate |
| This compound |
| Hydrogen peroxide |
| N-methyl-D-aspartate (NMDA) |
| p53 |
Modulation of Apoptosis Pathways
Regulation of Bcl-2/Bax Ratio
This compound has been shown to modulate the expression of key proteins involved in the apoptotic cascade, specifically the B-cell lymphoma-2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). The ratio of these proteins is a critical determinant of cell fate, with a higher Bcl-2/Bax ratio favoring cell survival.
Research indicates that this compound can shift this balance towards survival by upregulating the expression of Bcl-2 and downregulating Bax. karger.comkarger.comcore.ac.uk This alteration in the Bcl-2/Bax ratio is a key mechanism behind its neuroprotective effects, leading to improved cell viability. nih.gov In studies involving co-cultures of neural stem cells (NSCs) and microglia, the Bcl-2/Bax ratio was significantly higher in the group treated with this compound compared to the group exposed to amyloid-beta (Aβ) induced stress alone. nih.gov This effect is crucial in inhibiting apoptosis, as a lower Bcl-2/Bax ratio would otherwise lead to the formation of Bax homodimers, which promote cell death. nih.gov Conversely, an elevated ratio, as induced by this compound, favors the formation of Bax/Bcl-2 heterodimers, which inhibits the apoptotic process. nih.gov
Table 1: Effect of this compound on Bcl-2/Bax Ratio in a Neural Stem Cell and Microglia Co-culture System
| Treatment Group | Bcl-2 Expression (relative units) | Bax Expression (relative units) | Bcl-2/Bax Ratio |
|---|---|---|---|
| Aβ + Co-culture | 1.00 | 1.00 | 1.00 |
| This compound + Aβ + Co-culture | 1.52 | 0.85 | 1.79 |
Data is illustrative and based on the reported significant increase in the Bcl-2/Bax ratio with this compound treatment in the presence of Aβ-induced stress. nih.gov
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties through multiple mechanisms, primarily by reducing the production of pro-inflammatory cytokines and suppressing key inflammatory signaling pathways.
In various experimental models, this compound has been shown to decrease the secretion of several pro-inflammatory cytokines. In a co-culture system of neural stem cells and microglia exposed to Aβ₁₋₄₂, treatment with this compound partially reduced the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Macrophage Inflammatory Protein-1α (MIP-1α). nih.govnih.gov The concentrations of these cytokines were markedly lower in the this compound-treated group compared to the Aβ-stimulated group without this compound. nih.gov For instance, after 48 hours, the levels of IL-6, TNF-α, and MIP-1α in the Aβ-stimulated group were 2.6, 4.2, and 3.4 times higher, respectively, than in the control group. In contrast, in the this compound treated group, these increases were significantly lower, at 2.1, 1.8, and 2.3 times the control levels, respectively. nih.gov
Furthermore, the anti-inflammatory effects of this compound extend to the downregulation of Interleukin-1β (IL-1β). nih.gov By suppressing the expression of these inflammatory mediators, this compound helps to attenuate the neuroinflammatory response. nih.gov
Table 2: Effect of this compound on Pro-inflammatory Cytokine Concentrations
| Cytokine | Fold Increase vs. Control (Aβ Stimulation) | Fold Increase vs. Control (this compound + Aβ Stimulation) |
|---|---|---|
| IL-6 | 2.6 | 2.1 |
| TNF-α | 4.2 | 1.8 |
| MIP-1α | 3.4 | 2.3 |
Data derived from a co-culture system of neural stem cells and microglia after 48 hours of treatment. nih.gov
A central mechanism underlying the anti-inflammatory action of this compound is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB becomes activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes.
Antioxidant Properties and Scavenging of Reactive Oxygen Species
This compound exhibits robust antioxidant properties, protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is a significant contributor to cellular damage in neurodegenerative conditions. patsnap.com
The compound has been shown to mitigate this damage by directly scavenging harmful free radicals. patsnap.com Moreover, this compound enhances the activities of key antioxidant enzymes, including glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase. nih.gov This dual action of scavenging existing ROS and bolstering the cellular antioxidant defense system contributes to its neuroprotective effects. patsnap.comnih.gov
Regulation of Neurotrophic Factors and Synaptic Plasticity
This compound plays a significant role in promoting neuronal health and plasticity through the regulation of neurotrophic factors. These proteins are essential for the growth, survival, and differentiation of neurons.
One of the key neurotrophic effects of this compound is the upregulation of Nerve Growth Factor (NGF). nih.govnih.gov Studies have demonstrated that this compound can increase both the mRNA and protein levels of NGF. nih.gov In cultured rat cortical astrocytes, exposure to this compound resulted in a significant upregulation of NGF mRNA. nih.gov Subsequently, the protein level of NGF was also found to be increased after 24 hours of treatment. nih.gov This increase in NGF production is believed to contribute to the neurotrophic activity of this compound, which is beneficial in the context of neurodegenerative disorders. nih.govnih.gov
Synaptotagmin Expression and Synaptic Vesicle Exocytosis
Synaptotagmins are crucial calcium-binding proteins residing on synaptic vesicles that are considered potential calcium sensors regulating exocytosis in neurons. nih.gov Research into the effects of this compound has shown its influence on synaptic health. In a study involving APPswe/presenilin-1 (PS1) transgenic mice, chronic treatment with this compound was found to significantly ameliorate the loss of synaptotagmin levels in the brain. nih.gov This neuroprotective effect on synaptic deficits was observed alongside a reduction in the amyloid plaque burden in the cortex and hippocampus of these mice. nih.gov The maintenance of synaptotagmin levels points to a mechanism by which this compound may help preserve synaptic function. nih.gov
| Model | Treatment | Key Finding | Reference |
| APPswe/PS1 Transgenic Mice | Chronic this compound | Significantly ameliorated the loss of synaptotagmin levels. | nih.gov |
Activation of Wnt Pathway and β-catenin Stabilization
This compound has been shown to modulate the Wingless-related integration site (Wnt) signaling pathway, which is vital for synaptic plasticity and neuronal survival. mdpi.comnih.gov The compound's neuroprotective effects are linked to its ability to target key components of the Wnt/β-catenin signaling cascade. nih.govnih.gov Specifically, this compound inhibits the activity of glycogen synthase kinase-3β (GSK-3β). mdpi.comnih.gov This inhibition is achieved through increased phosphorylation of GSK-3α/β. mdpi.com The downregulation of GSK-3β activity leads to the stabilization of β-catenin levels in the brain. mdpi.comnih.gov Stabilized β-catenin can then enter the nucleus to activate the transcription of Wnt target genes, which are associated with synaptic plasticity. mdpi.com This mechanism has been observed in vivo, where this compound treatment increased the level of β-catenin in the brains of APP/PS1 transgenic mice. nih.govnih.gov These findings suggest that the neuroprotective action of this compound extends beyond its well-known acetylcholinesterase inhibition to include the activation of the Wnt/β-catenin pathway. nih.govnih.govnih.gov
| Pathway Component | Effect of this compound | Outcome | References |
| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition / Increased Phosphorylation | Prevents degradation of β-catenin | mdpi.comnih.gov |
| β-catenin | Stabilization and Enhanced Levels | Upregulation of target genes related to synaptic plasticity and neuronal survival | mdpi.comnih.govnih.gov |
PKC/MAPK Signaling Pathway Modulation
The neuroprotective effects of this compound are also mediated through its interaction with the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Activation of these pathways is one proposed mechanism for how this compound modulates the processing of amyloid precursor protein (APP). nih.govresearchgate.net Studies have shown that this compound can markedly increase the phosphorylation of p44/p42 MAP kinase. nih.govresearchgate.net The effects of this compound on APP processing were significantly reduced by inhibitors of PKC (GF109203X and Calphostin C) and MEK (a component of the MAPK pathway; U0126 and PD98059), indicating the involvement of these signaling cascades. nih.gov Furthermore, this compound interacts with the noncanonical Wnt pathway via PKC/MAPK signaling. mdpi.comnih.gov This modulation suggests that this compound has multiple pharmacological mechanisms relevant to neuroprotection. nih.gov
Impact on Amyloid-Beta (Aβ) Metabolism and Tau Hyperphosphorylation
This compound demonstrates significant neuroprotective properties through its multifaceted impact on the pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) aggregation and tau hyperphosphorylation. researchgate.netnih.gov Its mechanisms extend beyond cholinergic effects to directly address these core aspects of neurodegeneration. researchgate.netnih.gov
This compound has been shown to effectively reduce the burden of amyloid-beta. nih.gov In primary cortical neuron cultures, this compound ameliorates neurotoxicity induced by oligomeric Aβ42 by decreasing its intracellular accumulation. mdpi.comresearchgate.net In vivo studies using APPswe/PS1 transgenic mice corroborate these findings, showing that chronic treatment with this compound leads to a significant reduction in both amyloid plaque burden and levels of oligomeric Aβ in the cortex and hippocampus. nih.gov The compound also attenuates the Aβ load in brain mitochondrial homogenates. mdpi.com This reduction in Aβ accumulation is a key component of its neuroprotective effects. mdpi.com
| Model System | Effect of this compound | References |
| Primary Rat Cortical Neurons | Ameliorated oligomeric Aβ42-induced neurotoxicity; Decreased intracellular Aβ42 accumulation. | mdpi.comresearchgate.net |
| APPswe/PS1 Transgenic Mice | Reduced amyloid plaque burden; Reduced oligomeric Aβ levels in cortex and hippocampus. | nih.gov |
| Aβ (25–35) Injected Mice | Reduced Aβ42 level in hippocampus and cortex. | mdpi.com |
This compound influences the processing of amyloid precursor protein (APP), shifting it toward the non-amyloidogenic pathway. nih.govnih.gov This pathway, mediated by α-secretase, cleaves APP in a manner that precludes the formation of the Aβ peptide. nih.gov this compound has been found to dose-dependently increase the release of the soluble fragment αAPPs. nih.govnih.gov This effect is linked to an enhanced level and activity of α-secretase candidates, particularly A disintegrin and metalloproteinase 10 (ADAM10). nih.govnih.govmdpi.com In contrast, this compound treatment has been associated with a decrease in the levels of BACE1, the β-secretase enzyme that initiates the amyloidogenic pathway. nih.govmdpi.com By promoting α-secretase activity and reducing β-secretase levels, this compound effectively enhances the non-amyloidogenic processing of APP, thereby reducing the production of Aβ. nih.govnih.gov
| Protein/Enzyme | Effect of this compound | Consequence | References |
| α-secretase (ADAM10) | Increased protein levels | Enhanced non-amyloidogenic APP processing | nih.govnih.govmdpi.com |
| β-secretase (BACE1) | Decreased protein levels | Reduced amyloidogenic APP processing | nih.govmdpi.com |
| Soluble APPα (αAPPs) | Increased release | Indicates a shift to the non-amyloidogenic pathway | nih.govnih.gov |
In addition to its effects on Aβ, this compound plays a role in preventing the hyperphosphorylation of tau protein, a critical factor in the formation of neurofibrillary tangles. researchgate.net This action is linked to its modulation of the Wnt signaling pathway and its inhibitory effect on glycogen synthase kinase-3β (GSK-3β), a key kinase involved in tau phosphorylation. mdpi.comnih.gov By inhibiting GSK-3β activity, this compound treatment leads to a concomitant decrease in the levels of hyperphosphorylated tau in both the cortex and hippocampus. mdpi.com The activation of PKC signaling by this compound also contributes to this effect, as PKC is known to inhibit GSK-3β activity, thereby preventing tau phosphorylation. mdpi.comnih.gov
Iron Homeostasis Modulation
This compound has been shown to play a significant role in the regulation of iron homeostasis within the brain. An imbalance of metal ions, particularly iron, is linked to the pathology of neurodegenerative diseases. This compound appears to exert its neuroprotective effects in part by modulating the levels and activity of iron in the central nervous system.
One of the key mechanisms by which this compound influences iron homeostasis is through its potential to act as an iron chelator. By binding to excess iron, it can prevent the metal from participating in harmful reactions that produce reactive oxygen species (ROS), thus mitigating iron-induced oxidative stress. This action helps to protect neurons from oxidative damage, a major contributor to neurodegeneration.
Furthermore, research indicates that this compound can downregulate the expression of transferrin receptor 1 (TFR1). TFR1 is a protein crucial for the uptake of iron into cells. By reducing the expression of this receptor, this compound effectively limits the amount of iron entering neurons, thereby preventing intracellular iron overload.
Another critical aspect of this compound's role in iron modulation is its influence on the translation of amyloid precursor protein (APP). The translation of APP mRNA is, in part, regulated by iron regulatory proteins (IRPs). In the presence of high intracellular iron, IRPs release their hold on the APP mRNA, allowing for its translation. By reducing intracellular iron concentrations, this compound helps to keep IRPs bound to the APP mRNA, consequently inhibiting its translation and potentially reducing the production of amyloid-beta peptides.
Table 1: and Iron Homeostasis Modulation
| Mechanism of Action | Effect on Iron Homeostasis | Consequence |
|---|---|---|
| Iron Chelation | Binds to excess iron ions. | Reduces iron-induced oxidative stress and the formation of reactive oxygen species. |
| Downregulation of TFR1 | Decreases the expression of transferrin receptor 1. | Limits the uptake of iron into neuronal cells, preventing iron overload. |
| Modulation of APP Translation | Inhibits the translation of amyloid precursor protein mRNA. | Reduces the production of amyloid-beta peptides by influencing iron regulatory proteins. |
GABAergic Transmission Enhancement
This compound also demonstrates a significant, albeit indirect, influence on the enhancement of GABAergic transmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its proper functioning is crucial for maintaining balanced neural activity. An increase in GABAergic transmission is often associated with anticonvulsant and neuroprotective effects.
The principal mechanism through which this compound enhances GABAergic signaling is linked to its well-established role as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, this compound increases the synaptic levels of acetylcholine. This elevated acetylcholine then acts on various receptors, including nicotinic acetylcholine receptors (nAChRs) that are present on GABAergic interneurons. nih.gov
The process can be summarized as a cascade of events: this compound leads to an increase in acetylcholine, which in turn stimulates nAChRs on GABAergic interneurons, resulting in an enhanced release of GABA. This cholinergic-GABAergic interaction highlights the multifaceted nature of this compound's neuropharmacological profile.
Table 2: and GABAergic Transmission Enhancement
| Primary Action of this compound | Intermediate Step | Effect on GABAergic System |
|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | Increased synaptic levels of acetylcholine. | Stimulation of α7nAChRs and α4β2nAChRs on GABAergic interneurons. |
| nAChR Activation | Enhanced excitability of GABAergic interneurons. | Increased release of GABA. |
Synthetic and Biosynthetic Research of Huperzine a
Total Synthesis Methodologies and Approaches
The complex structure of Huperzine A, featuring a bicyclo[3.3.1]nonane skeleton fused with a 2-pyridone moiety and an ethylidene group, has made it an attractive target for total synthesis. acs.orgarkat-usa.org Numerous synthetic strategies have been developed, aiming for improved yields, stereocontrol, and scalability. nih.govrsc.org
Enantioselective Synthesis of (-)-Huperzine A
Given that the naturally occurring and most pharmacologically active form of this compound is the (-)-enantiomer, significant research has focused on developing enantioselective synthetic routes. nih.govmdpi.com Early approaches employed chiral auxiliaries to induce diastereoselectivity in key steps, such as the tandem Michael addition/aldol condensation. nih.gov More recent strategies have utilized asymmetric catalysis, including chiral ferrocene (B1249389) ligands and Cinchona alkaloids, to achieve high enantiomeric excess in crucial cyclization reactions. nih.govrsc.orgresearchgate.net For instance, Kaneko et al. utilized a chiral ferrocene ligand in a palladium-catalyzed annulation to obtain a tricyclic intermediate with good enantioselectivity, which could be further improved by recrystallization. nih.gov Another formal asymmetric synthesis utilized a quinine-derived thiourea (B124793) organocatalyst in a Michael addition of a β-keto ester to methacrolein, achieving high enantiomeric excess of a key bicyclic intermediate. thieme-connect.com
Key Intermediates and Reaction Mechanisms in Syntheses
Several key intermediates and reaction mechanisms are central to the various total synthesis approaches of this compound. A common strategy involves the construction of the bicyclo[3.3.1]nonane core. acs.orgrsc.org The β-ketoester intermediate has been widely utilized in tandem Michael addition-aldol condensation reactions to build this core structure. nih.govresearchgate.net Palladium-catalyzed annulation reactions have also been employed as a key step in constructing the bridged bicyclic system. acs.orgrsc.orgrsc.org Manganese-mediated oxidative cyclization and intramolecular Heck reactions are other notable mechanisms used to assemble the bicyclo[3.3.1] skeleton. nih.govacs.orgacs.org The introduction of the pyridone moiety and the ethylidene group typically occurs in later stages of the synthesis through various functional group transformations and annulation strategies. rsc.org The stereoselective formation of the ethylidene double bond is a critical aspect in many syntheses. researchgate.net
Biosynthetic Pathways and Production in Organisms
Understanding the natural production of this compound in organisms provides insights for potential biotechnological production methods.
Production in Huperzia serrata and other Huperzia Species
Huperzia serrata is the primary natural source of this compound, although the alkaloid is present in relatively low concentrations (typically ranging from 0.0047% to 0.025% of dry weight). ebi.ac.ukmdpi.comnih.gov The slow growth rate and low spore germination efficiency of H. serrata contribute to the scarcity of naturally sourced this compound. ebi.ac.ukgoogle.com this compound has also been found in varying quantities in other Huperzia species, including H. elmeri, H. carinata, and H. aqualupiana. ebi.ac.ukwikipedia.org Research has explored the production of this compound in in vitro cultures of Huperzia species, such as Huperzia selago gametophytes, which have shown significantly higher this compound content compared to H. serrata sporophytes. mdpi.comresearchgate.net
The biosynthetic pathway of this compound in Huperzia species is not yet fully elucidated, but studies using isotopic labeling have suggested that it is likely derived from lysine (B10760008). researchgate.netresearchgate.netfrontiersin.org Proposed initial steps involve the decarboxylation of lysine by lysine decarboxylase (LDC) and oxidation by copper amine oxidase (CAO) to form cadaverine (B124047) and subsequently piperideine. researchgate.net Transcriptome and metabolome analyses of H. serrata have identified candidate genes and metabolites potentially involved in the biosynthetic pathway, including enzymes like LDC, CAO, and Cytochrome P450 (CYP450) enzymes, as well as intermediates such as pelletierine. researchgate.netfrontiersin.orgcepams.orgacs.org
Endophytic Fungi as Alternative Production Sources
The discovery that endophytic fungi isolated from Huperzia serrata and other Lycopodiaceae species can produce this compound has opened new avenues for sustainable production. google.comiece.orgoup.commdpi.comnih.gov These fungi offer a promising alternative to plant extraction due to their faster growth rates and amenability to fermentation processes. ebi.ac.ukgoogle.comoup.com Various genera of endophytic fungi have been identified as this compound producers, including Shiraia, Colletotrichum, Staphylotrichum, Cladosporium, and Paecilomyces. google.comiece.orgoup.commdpi.com Studies have focused on isolating novel high-producing fungal strains and optimizing fermentation conditions to enhance this compound yield. nih.goviece.org Some endophytic fungal strains have demonstrated the ability to produce this compound in liquid culture at concentrations significantly higher than those typically found in the host plant. nih.gov Research is ongoing to further understand the biosynthetic capabilities of these endophytic fungi and to explore their potential for industrial-scale production of this compound. ebi.ac.uknih.govgoogle.comoup.com
Table 1: Examples of this compound Producing Endophytic Fungi
| Fungal Genus | Source Plant Species |
| Shiraia | Huperzia serrata |
| Colletotrichum | Huperzia serrata, Lycopodium clavatum, Phlegmariurus siamense google.comnih.gov |
| Staphylotrichum | Huperzia serrata |
| Cladosporium | Huperzia serrata |
| Paecilomyces | Huperzia serrata |
| Aspergillus | Lycopodiaceae species mdpi.com |
| Trichoderma | Lycopodiaceae species mdpi.com |
| Alternaria | Lycopodiaceae species mdpi.com |
| Podospora | Lycopodiaceae species mdpi.com |
| Penicillium | Lycopodiaceae species mdpi.com |
| Mucor | Lycopodiaceae species mdpi.com |
| Cyphellophora | Lycopodiaceae species mdpi.com |
| Hypoxylon | Lycopodiaceae species mdpi.com |
| Acremonium | Lycopodiaceae species mdpi.com |
| Blastomyces | Lycopodiaceae species mdpi.com |
| Schizophyllum | Lycopodiaceae species mdpi.com |
| Botrytis | Lycopodiaceae species mdpi.com |
| Epicoccum | Lycopodium clavatum nih.gov |
| Phoma | Lycopodiaceae species nih.gov |
| Phyllosticta | Lycopodiaceae species nih.gov |
Table 2: Reported this compound Content in Different Organisms/Sources
| Source | This compound Content | Notes |
| Huperzia serrata (dried herb) | ~0.011% (average yield) nih.gov | Varies with species and location. wikipedia.org |
| Huperzia serrata (wild) | 0.0047% to 0.025% mdpi.comnih.gov | Low content. ebi.ac.ukgoogle.com |
| Huperzia selago (gametophytes in vitro culture) | 0.74 mg/g to 4.73 mg/g DW mdpi.comresearchgate.net | Significantly higher than H. serrata. mdpi.com |
| Endophytic fungus NWUHS002 (Staphylotrichum) from H. serrata | 5.20 µg/g iece.org | Isolated strain. iece.org |
| Endophytic fungus Shiraia sp. Slf14 | 327.8 μg/L in potato dextrose broth oup.com | Significant producer. oup.com |
| Highly efficient endophytic fungi strains | Up to 319.8 ± 0.17 mg/L in liquid culture nih.gov | Novel strains with high yield. nih.gov |
Fermentation Conditions and Fungal Elicitors
Optimizing fermentation conditions is crucial for maximizing this compound production in endophytic fungi. Various factors, including temperature, incubation time, and nutrient sources, have been investigated to improve yields nih.gov. Studies have shown that supplementing fermentation media with specific carbon sources can influence this compound production. For instance, potato extracts supplemented with glucose or sucrose (B13894) facilitated this compound production in Colletotrichum gloeosporioides ES026, while maltose (B56501) did not nih.gov.
Elicitors, substances that trigger secondary metabolite production in plants and microorganisms, have also been explored for their potential to enhance this compound accumulation in fungi researchgate.net. Research indicates that certain compounds, such as ethanol (B145695) and methanol (B129727), can act as inducers of this compound production in fungal cultures nih.gov. A study on Colletotrichum gloeosporioides ES026 demonstrated that treatment with ethanol resulted in a significant increase in this compound yield, with a reported increment of 51.89% nih.gov. While ethanol at certain concentrations also stimulated fungal growth, methanol primarily acted as an inducer of this compound production nih.gov. The observed color change in mycelia treated with ethanol suggests potential metabolic shifts occurring during fermentation nih.gov.
Here is a summary of the effect of selected carbon sources and elicitors on this compound production in Colletotrichum gloeosporioides ES026:
| Supplement to Potato Extract | Effect on Fungal Growth | Effect on this compound Production | Notes | Source |
| Glucose | Not specified | Facilitated | nih.gov | |
| Sucrose | Not specified | Facilitated | nih.gov | |
| Maltose | Not specified | Did not facilitate | nih.gov | |
| Ethanol (0.5-2%) | Stimulated | Greatly increased (up to 51.89%) | Partially used as carbon source | nih.gov |
| Methanol (0.5-2%) | Slightly inhibited | Greatly increased | Acted primarily as an inducer | nih.gov |
Gene Expression and Enzyme Activation in Fungal Synthesis
Elucidating the biosynthetic pathway of this compound in fungi at the molecular level is critical for developing strategies to improve production through genetic engineering researchgate.netresearchgate.net. While the complete pathway is still being clarified, research has focused on identifying key genes and enzymes involved researchgate.netfrontiersin.org.
The proposed biosynthetic pathway for this compound in fungal cells is thought to involve intermediates derived from primary metabolism, such as L-lysine and acetyl-CoA researchgate.netresearchgate.net. L-lysine is proposed to be decarboxylated to cadaverine, a reaction potentially catalyzed by lysine decarboxylase (LDC) plos.orgnih.gov. Cadaverine is then thought to be converted to 5-aminopentanal, a step that may involve copper amine oxidase (CAO) plos.orgnih.gov. Studies on Colletotrichum gloeosporioides ES026 have identified a gene encoding CAO and observed a correlation between its expression levels and this compound yield, suggesting a crucial role for this enzyme in the biosynthetic pathway plos.orgnih.gov.
Transcriptome analysis using techniques like RNA sequencing has been employed to identify genes potentially involved in this compound biosynthesis in endophytic fungi researchgate.netplos.org. These studies have revealed unigenes showing similarity to enzymes potentially associated with the pathway researchgate.net. While some proposed biosynthetic genes, such as LDC, CAO, and polyketide synthases (PKS), have been characterized and expressed in vitro, establishing a direct link between these genes and in vivo this compound biosynthesis has been an area of ongoing research frontiersin.org. Overexpression of LDC and CAO genes in C. gloeosporioides ES026 has shown promise in increasing this compound production in some transformants frontiersin.org.
Furthermore, research suggests that epigenetic modifications, such as histone methylation and deacetylation, may play a role in regulating this compound biosynthesis in endophytic fungi frontiersin.org. Deletion mutants of genes encoding histone methyltransferase (HMT) and histone deacetylases (HDACs) have shown reduced this compound production, indicating their involvement in the regulatory mechanisms frontiersin.org.
The biosynthesis of this compound in fungi appears to involve both primary and secondary metabolic processes, starting from precursors like acetyl-CoA and L-lysine and proceeding through intermediates such as cadaverine researchgate.net.
Pharmacological Studies of Huperzine a
Pharmacodynamics and Receptor Interactions
Huperzine A, a sesquiterpene alkaloid extracted from the club moss Huperzia serrata, has been the subject of extensive pharmacological research. Its primary mechanism of action is the potent, selective, and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.govnbinno.com This inhibition leads to increased levels of acetylcholine in the brain, which is crucial for cognitive functions such as memory and learning. nbinno.compatsnap.com
Cholinergic System Interactions (Nicotinic and Muscarinic Receptors)
This compound's primary interaction with the cholinergic system is through its inhibition of acetylcholinesterase. nbinno.com By preventing the breakdown of acetylcholine, it enhances cholinergic transmission at both nicotinic and muscarinic receptors. pharmacology2000.com Studies have shown that this compound's effect on cholinergic ligands is more pronounced for nicotinic receptors than for muscarinic receptors, as evidenced by its stronger displacement effect for ³H-(-)nicotine compared to ³H-QNB (a muscarinic antagonist). nih.gov This enhanced cholinergic activity is believed to be a key contributor to its cognitive-enhancing effects. patsnap.com
The interaction of this compound with cholinergic receptors leads to a cascade of downstream effects. For instance, the accumulation of acetylcholine at the synapse can lead to enhanced muscarinic responses at parasympathetic effector sites and stimulation of nicotinic receptors at autonomic ganglia and skeletal muscle. pharmacology2000.com
Non-Cholinergic Receptor Interactions
Beyond its well-established role as an acetylcholinesterase inhibitor, this compound exhibits a range of non-cholinergic effects that contribute to its neuroprotective and cognitive-enhancing properties. nih.govnih.gov Research indicates that this compound can interact with several other receptor systems and cellular pathways.
One significant non-cholinergic mechanism is its interaction with N-methyl-D-aspartate (NMDA) receptors. patsnap.com this compound acts as an antagonist at these receptors, which can protect neurons from excitotoxicity, a process implicated in various neurodegenerative diseases. patsnap.com Studies have shown that both the natural (-)-huperzine A and its unnatural enantiomer (+)-huperzine A inhibit the binding of the NMDA receptor antagonist MK-801 with similar potencies, suggesting this action is independent of its acetylcholinesterase inhibitory activity. nih.gov
Furthermore, this compound has been found to modulate neuroinflammatory processes. In preclinical models, it has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov This anti-inflammatory action may contribute to its neuroprotective effects in conditions with a neuroinflammatory component.
Neuropharmacological Effects in Preclinical Models
The cognitive-enhancing and neuroprotective effects of this compound have been extensively documented in a variety of preclinical animal models. These studies have provided crucial insights into its therapeutic potential for neurodegenerative diseases and cognitive impairments.
Cognitive Enhancement in Animal Models
This compound has consistently demonstrated the ability to improve cognitive function in animal models of learning and memory deficits. nih.govnih.gov
Memory and Learning Improvement
Numerous studies have shown that this compound can ameliorate memory and learning impairments in various animal models. For instance, in rats with streptozotocin-induced diabetes, a model for diabetes-associated cognitive decline, treatment with this compound significantly improved performance in the Morris water maze test, a task that assesses spatial learning and memory. mdpi.com This improvement was associated with increased levels of brain-derived neurotrophic factor (BDNF) and reduced oxidative stress and inflammation. mdpi.com
In other models, such as those induced by the cholinergic neurotoxin AF64A, this compound has been shown to reverse cognitive deficits. nih.gov The cognitive improvements observed in these studies are often linked to this compound's ability to increase acetylcholine levels in the brain.
Table 1: Effects of this compound on Memory and Learning in Animal Models
| Animal Model | Cognitive Task | Key Findings | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Morris water maze | Improved spatial learning and memory | mdpi.com |
| AF64A-induced cholinergic deficit mice | Morris water maze | Reversed cognitive deficits | nih.gov |
| Cuprizone-induced demyelination mice | Y-maze | Ameliorated spatial memory deficits | mdpi.com |
Task Switching and Cognitive Impairment Alleviation
In addition to improving general memory and learning, this compound has shown efficacy in alleviating deficits in more complex cognitive functions, such as task switching. In a cuprizone-induced mouse model of demyelination, which mimics some aspects of multiple sclerosis, this compound treatment improved performance in tasks requiring cognitive flexibility. nih.gov This suggests that this compound's benefits extend beyond simple memory enhancement to encompass executive functions.
Antiepileptic Properties and Anticonvulsant Activity
This compound has demonstrated notable antiepileptic and anticonvulsant properties in a variety of preclinical seizure models. youtube.com Its mechanisms of action are multifaceted, extending beyond its primary role as an acetylcholinesterase inhibitor. nih.govcaldic.com Research suggests that this compound's anticonvulsant effects are linked to its ability to enhance GABAergic transmission, modulate nicotinic acetylcholine receptors (nAChRs), and potentially act as an NMDA receptor antagonist. tandfonline.comresearchgate.netpatsnap.com
In animal studies, this compound has shown efficacy against seizures induced by various chemical and electrical stimuli. It has been found to protect against pentylenetetrazole (PTZ)-, maximal electroshock (MES)-, and 6 Hz-induced seizures in mice. nih.govneurosciencenews.comcore.ac.uk Furthermore, it has demonstrated protective effects in genetic epilepsy models, such as those for Dravet syndrome and genetic epilepsy with febrile seizures plus (GEFS+). emory.edusciencedaily.com In models of hyperthermia-induced seizures, pretreatment with this compound significantly increased the temperature threshold required to trigger a seizure. neurosciencenews.comsciencedaily.com Studies in rat models have also shown its ability to suppress seizures and epileptic spikes on EEG in response to PTZ. nih.gov The compound has also been shown to reduce seizures in acute models involving kainic acid. nih.gov
One of the proposed mechanisms for its anticonvulsant activity is the enhancement of GABAergic transmission, which is activated by muscarinic receptor activation. caldic.comresearchgate.net By increasing the levels of acetylcholine, this compound indirectly modulates other neurotransmitter systems, contributing to a reduction in neuronal hyperexcitability. emory.edusciencedaily.com The compound's interaction with α7nAChRs and α4β2nAChRs also contributes to a potent anti-inflammatory response, which is increasingly implicated in seizure pathology. tandfonline.comresearchgate.net
Table 1: Anticonvulsant Activity of this compound in Various Seizure Models
| Seizure Model | Animal Model | Key Findings |
|---|---|---|
| 6 Hz-induced seizures | Mice | Provided protection at all stimulation levels tested. aesnet.org |
| Pentylenetetrazole (PTZ)-induced seizures | Mice & Rats | Conferred protection against clonic seizures and suppressed epileptic spikes on EEG. nih.govnih.gov |
| Maximal Electroshock (MES)-induced seizures | Mice | Demonstrated robust protection against induced seizures. nih.govcore.ac.uk |
| Hyperthermia-induced seizures | Mice (Dravet syndrome & GEFS+ models) | Significantly increased the temperature threshold for seizure induction. neurosciencenews.comsciencedaily.com |
| Kainic acid (KA)-induced seizures | Rats | Reduced seizure severity in both acute and chronic models. nih.govnih.gov |
Effects on Cerebral Blood Flow
Research has indicated that this compound can exert beneficial effects on cerebral blood flow, particularly in the context of cerebral ischemia. In a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), administration of this compound markedly restored regional cerebral blood flow. nih.gov This restoration of blood flow was associated with a reduction in infarct size and an improvement in neurological deficit scores 24 hours after reperfusion. nih.gov
The neuroprotective effects of this compound against brain injury from transient focal cerebral ischemia are thought to be linked to a cholinergic anti-inflammatory pathway, where nicotinic acetylcholine receptors (nAChRs) play a crucial role. nih.gov By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which can then act on nAChRs to suppress the activation of glial cells and reduce the overexpression of proinflammatory factors in the ischemic brain. nih.gov This anti-inflammatory action contributes to the preservation of cerebral microcirculation and the mitigation of ischemic damage.
Table 2: Effects of this compound on Cerebral Blood Flow and Ischemic Damage
| Study Model | Key Findings |
|---|---|
| Rat model of transient focal cerebral ischemia (MCAO) | Markedly restored regional cerebral blood flow. nih.gov |
| Reduced infarct size and volume. nih.govresearchgate.net | |
| Decreased neurological deficit scores. nih.gov | |
| Suppressed activation of glial cells in the ischemic penumbra. nih.gov | |
| Inhibited overexpression of proinflammatory factors. nih.gov |
Applications in Organophosphate Poisoning Models
This compound has been extensively studied as a potential countermeasure against organophosphate poisoning, including that caused by nerve agents. wikipedia.orgnih.gov Organophosphates exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. nih.gov As a reversible inhibitor of AChE, this compound can protect the enzyme from irreversible inhibition by organophosphates. nih.govresearchgate.net Its ability to cross the blood-brain barrier allows it to protect central AChE, a key advantage over other pretreatments like pyridostigmine. nih.govresearchgate.net
Pre-treatment and Post-exposure Efficacy
Studies have demonstrated the efficacy of this compound as a pretreatment against organophosphate toxicity. nih.gov Pretreatment with this compound has been shown to be effective in counteracting the lethality and acute toxicity of organophosphates like methyl parathion. nih.gov In some cases, pretreatment with this compound alone, without the need for post-exposure therapy, has been shown to be effective. nih.gov The mechanism of this protection involves this compound temporarily binding to and protecting AChE, thereby preventing the irreversible binding of the organophosphate. nih.gov
Protection Against Nerve Agents (e.g., Soman)
This compound has shown significant promise in protecting against poisoning by highly toxic nerve agents such as soman (B1219632). caldic.com Soman is a potent and irreversible AChE inhibitor that can cause severe seizures and neuropathology. nih.gov Pretreatment with this compound has been found to be protective against soman-induced seizures and lethality in animal models. caldic.comwebmd.com Unlike pyridostigmine, which primarily acts peripherally, this compound's ability to penetrate the central nervous system allows it to protect cerebral AChE and prevent the central toxic effects of soman. caldic.comnih.gov
In studies with guinea pigs, pretreatment with this compound significantly increased the survival rate following exposure to soman. nih.gov Furthermore, the synthetic stereoisomer, [+]-Huperzine A, which is a weaker AChE inhibitor and less toxic, has also demonstrated significant protection against soman toxicity, reducing seizure severity and preserving brain AChE activity. nih.govsemanticscholar.org
Table 3: Efficacy of this compound in Organophosphate Poisoning Models
| Organophosphate/Nerve Agent | Animal Model | Efficacy |
|---|---|---|
| Soman | Mice & Guinea Pigs | Increased survival rate and maintained a protective ratio for at least 6 hours after a single injection. nih.govnih.gov |
| Decreased central AChE activity and prevented soman-induced seizures and neuropathological changes. caldic.com | ||
| Methyl Parathion | Mice | Pretreatment with sustained-release microspheres counteracted lethality and acute toxicity. nih.gov |
| VX and Russian VX | In vitro/preclinical | Successfully tested as a prophylaxis. ingentaconnect.com |
Effects on Neurotransmitter Systems Beyond Acetylcholine
While the primary pharmacological action of this compound is the inhibition of acetylcholinesterase, leading to increased acetylcholine levels, its effects extend to other neurotransmitter systems. caringsunshine.comcaringsunshine.com The modulation of acetylcholine can indirectly influence the release and activity of other key neurotransmitters in the brain.
Norepinephrine and Dopamine Levels
Research has indicated that this compound can influence the levels of catecholaminergic neurotransmitters, specifically norepinephrine and dopamine. Studies in animal models have shown that this compound can increase the levels of norepinephrine and dopamine in various brain regions. This effect is thought to be a consequence of the increased cholinergic activity, as acetylcholine can modulate the release of these neurotransmitters. The interaction between the cholinergic and catecholaminergic systems is complex, and the precise mechanisms by which this compound influences norepinephrine and dopamine levels are still under investigation.
GABA-A Receptor Modulation
Pharmacological studies indicate that this compound can modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This modulation appears to be indirect, primarily by increasing GABAergic transmission, which in turn influences the activity of GABA-A receptors.
Research has demonstrated a this compound-mediated increase in GABAergic transmission. nih.govchemicalbook.com Studies have shown that this compound enhances cortical inhibition, a process largely mediated by GABA-A receptors. chemicalbook.com This enhancement of inhibitory signaling is thought to contribute to the anticonvulsant properties of this compound. nih.gov One proposed mechanism for this increase in GABAergic activity is that this compound facilitates the release of GABA from presynaptic terminals. chemicalbook.com
In studies utilizing paired-pulse transcranial magnetic stimulation (ppTMS), a technique to measure cortical inhibition, this compound was found to significantly enhance GABA-mediated inhibitory responses. chemicalbook.com This effect was observed in both normal and traumatic brain injury models, suggesting a robust influence on the GABAergic system. chemicalbook.com The table below summarizes the key findings related to this compound's impact on GABAergic transmission.
| Study Focus | Key Finding | Implication |
|---|---|---|
| Anticonvulsant Properties | This compound is associated with an increase in GABAergic transmission. nih.gov | Suggests a role in seizure control through enhanced inhibitory neurotransmission. |
| Cortical Inhibition | This compound enhances GABA-mediated cortical inhibition. chemicalbook.com | Demonstrates a functional impact on the inhibitory circuitry of the brain. |
| Mechanism of Action | The effects of this compound on the GABAergic system are likely mediated by increased GABA release. chemicalbook.com | Points to an indirect modulation of GABA-A receptors rather than a direct binding interaction. |
It is important to note that current research has not provided evidence of a direct interaction between this compound and the GABA-A receptor itself. The available data consistently points towards an indirect modulatory role by augmenting the availability of GABA, the primary endogenous agonist for GABA-A receptors.
Clinical Research and Therapeutic Applications of Huperzine a
Clinical Efficacy in Neurodegenerative Disorders
Clinical research has explored the potential of Huperzine A in addressing cognitive and functional decline associated with several neurodegenerative conditions, primarily Alzheimer's disease, vascular dementia, and mild cognitive impairment.
Alzheimer's Disease (AD)
Studies have investigated the effects of this compound on various aspects of Alzheimer's disease, including cognitive function, daily living activities, global clinical assessment, and its potential to modify the disease course.
Cognitive Function Improvement (MMSE, ADAS-Cog, ADAS-nonCOG)
Multiple randomized controlled trials (RCTs) and meta-analyses have evaluated the impact of this compound on cognitive function in patients with AD using standardized assessment tools such as the Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), and ADAS-nonCognitive Subscale (ADAS-nonCOG).
A meta-analysis of eight AD trials involving 733 participants indicated that this compound could significantly improve MMSE scores in AD patients. nih.gov Another systematic review and meta-analysis of 20 RCTs with 1823 participants reported a significant beneficial effect of this compound on cognitive function as measured by MMSE at 8, 12, and 16 weeks. researchgate.netplos.orgnih.gov The same review also found significant improvements in cognitive function measured by the Hastgawa Dementia Scale (HDS) and Wechsler Memory Scale (WMS) at 8 and 12 weeks. researchgate.netplos.orgnih.gov
Regarding ADAS-Cog, one meta-analysis showed beneficial effects at 6 weeks (WMD 1.91; 95% CI: 1.27 to 2.55) and 12 weeks (WMD 2.51; 95% CI: 1.74 to 3.28) compared to placebo. aetna.com However, one trial demonstrated no significant change in cognitive function as measured by ADAS-Cog in the this compound group. plos.orgnih.gov A phase II trial using 200 µg BID of this compound did not show cognitive benefit on ADAS-Cog at 16 weeks, but secondary analysis with 400 µg BID showed a 2.27-point improvement at 11 weeks compared to a 0.29-point decline in the placebo group (p = 0.001). nih.gov At week 16, the 400 µg BID group showed a 1.92-point improvement versus a 0.34-point improvement in the placebo arm (p = 0.07). nih.gov
For ADAS-nonCOG, beneficial effects were observed at 6 weeks (WMD -1.33, 95% CI: -2.12 to -0.54) and 12 weeks (WMD -1.52, 95% CI: -2.39 to -0.65) in one meta-analysis. aetna.com
Here is a summary of some cognitive function findings in AD:
| Assessment Tool | Outcome | Time Point(s) | Source |
| MMSE | Significant improvement | 8, 12, 16 weeks | researchgate.netplos.orgnih.gov |
| MMSE | Significant improvement | Not specified, meta-analysis | nih.gov |
| ADAS-Cog | Beneficial effects (WMD 1.91) | 6 weeks | aetna.com |
| ADAS-Cog | Beneficial effects (WMD 2.51) | 12 weeks | aetna.com |
| ADAS-Cog | No significant change in one trial | Not specified | plos.orgnih.gov |
| ADAS-Cog | No benefit with 200 µg BID | 16 weeks | nih.gov |
| ADAS-Cog | 2.27-point improvement with 400 µg BID | 11 weeks | nih.gov |
| ADAS-Cog | 1.92-point improvement with 400 µg BID | 16 weeks (p=0.07) | nih.gov |
| ADAS-nonCOG | Beneficial effects (WMD -1.33) | 6 weeks | aetna.com |
| ADAS-nonCOG | Beneficial effects (WMD -1.52) | 12 weeks | aetna.com |
| HDS | Significant improvement | 8, 12 weeks | researchgate.netplos.orgnih.gov |
| WMS | Significant improvement | 8, 12 weeks | researchgate.netplos.orgnih.gov |
Daily Living Activity and Global Clinical Assessment
Activities of daily living (ADL) scores showed significant improvement with this compound in meta-analyses. nih.govresearchgate.netplos.orgnih.gov Specifically, one meta-analysis reported beneficial effects on ADL at 6 weeks (WMD: −2.36; 95% CI, −3.68 ~ −1.04, P = 0.0005), 8 weeks (WMD: −4.82; 95% CI, −6.43 ~ −3.21, P < 0.00001), and 16 weeks (WMD: −6.60; 95% CI, −8.38 ~ −4.82, P < 0.00001). nih.gov Although there was no statistically significant difference at 12 weeks (WMD: −5.50; 95% CI, −12.53 ~ 1.54, P = 0.13), the trend suggested that longer duration might result in better efficacy for AD patients. nih.gov Another meta-analysis also indicated that activities of daily living favored this compound at 6, 12, and 16 weeks as measured by the Activities of Daily Living Scale (ADL). researchgate.netplos.orgnih.gov One trial, however, demonstrated no significant change in activity of daily living as measured by the Alzheimer's Disease Cooperative Study Activities of Daily Living Inventory (ADCS-ADL) in the this compound group. plos.orgnih.gov Furthermore, a phase II trial found that changes in activities of daily living were not significant at either the 200 µg BID or 400 µg BID doses. nih.gov
For global clinical assessment, one trial found that this compound improved global clinical assessment as measured by the Clinical Dementia Rating Scale (CDR). researchgate.netplos.orgnih.gov A meta-analysis showed beneficial effects on global clinical assessment measured by CDR (WMD -0.80; 95% CI: -0.95 to -0.65) and CIBIC-plus (OR 4.32, 95% CI: 2.37 to 7.90). aetna.com However, changes in clinical global impression of change were not significant in a phase II trial. nih.gov
Here is a summary of some daily living and global assessment findings in AD:
| Assessment Tool | Outcome | Time Point(s) | Source |
| ADL | Significant improvement | 6, 8, 16 weeks | nih.gov |
| ADL | Favored this compound | 6, 12, 16 weeks | researchgate.netplos.orgnih.gov |
| ADCS-ADL | No significant change in one trial | Not specified | plos.orgnih.gov |
| ADCS-ADL | Changes not significant | 16 weeks (200 & 400 µg BID) | nih.gov |
| CDR | Improved global assessment in one trial | Not specified | researchgate.netplos.orgnih.gov |
| CDR | Beneficial effects (WMD -0.80) | Not specified, meta-analysis | aetna.com |
| CIBIC-plus | Beneficial effects (OR 4.32) | Not specified, meta-analysis | aetna.com |
| Clinical Global Impression of Change | Changes not significant | 16 weeks (200 & 400 µg BID) | nih.gov |
Evaluation of Disease-Modifying Potential
Beyond symptomatic relief, research has explored whether this compound possesses disease-modifying properties in AD, meaning the ability to slow or halt the underlying progression of the disease.
Preclinical studies suggest that this compound may impact several disease pathways relevant to AD. It has been suggested to influence amyloid production pathways by potentially decreasing toxic beta-amyloid production while boosting non-toxic amyloid processing. alzdiscovery.org this compound has also been reported to protect neurons against amyloid-beta-induced oxidative injury and mitochondrial dysfunction, upregulate nerve growth factor, and antagonize N-methyl-D-aspartate receptors. nih.gov The discovery that this compound may reduce brain iron accumulation further supports the argument that it could serve as a potential disease-modifying agent for AD by potentially slowing down neuronal death. nih.gov
While these preclinical findings are promising, clinical evidence demonstrating a definitive disease-modifying effect in humans is less established. Some sources suggest that this compound's neuroprotective properties hint at a potential disease-modifying role. alzdiscovery.orgnih.gov However, clinical trials primarily focus on symptomatic improvement, and robust evidence confirming a disease-modifying effect in AD patients is still an area of ongoing research and requires further investigation with rigorous trial designs and longer durations. The Alzheimer's Drug Discovery Foundation notes that preclinical studies suggest anti-oxidant, anti-inflammatory, and iron lowering properties, which could potentially be neuroprotective and have utility as a treatment, perhaps even disease-modifying. alzdiscovery.org
Vascular Dementia (VaD)
This compound has also been investigated for its potential therapeutic effects in vascular dementia (VaD), a type of dementia caused by reduced blood flow to the brain.
A meta-analysis included two VaD trials with 92 participants and reported that this compound could significantly improve MMSE and ADL scores in VaD patients. nih.gov However, a Cochrane review evaluating the efficacy of this compound in vascular dementia concluded that there is no convincing evidence of its value based on one small trial. researchgate.net This small trial, involving 14 participants, showed no significant beneficial effect of this compound on cognitive function measured by MMSE. researchgate.netnih.govcochrane.org Conversely, the same small trial reported a significant beneficial effect of this compound on performance of activities of daily living after six months of treatment (WMD −13.00; 95% CI −23.24 to −2.76). nih.govcochrane.org
Another randomized clinical trial in VaD patients reportedly showed significant improvement in cognitive function according to the MMSE and Activities of Daily Living (ADL) tests but not according to the Clinical Dementia Rating (CDR) scores. mdpi.com Some trials suggest that this compound treatment might be more beneficial than psychotherapy and conventional medicine for VaD patients. mdpi.com A small RCT in China directly compared Donepezil and this compound in people with VaD and concluded that both drugs were equally efficacious and well-tolerated. nih.gov
Here is a summary of some findings in VaD:
| Assessment Tool | Outcome | Source |
| MMSE | Significant improvement (meta-analysis) | nih.gov |
| MMSE | No significant beneficial effect in one small trial | researchgate.netnih.govcochrane.org |
| ADL | Significant improvement (meta-analysis) | nih.gov |
| ADL | Significant beneficial effect in one small trial | nih.govcochrane.org |
| MMSE & ADL | Significant improvement in one trial | mdpi.com |
| CDR | No significant improvement in one trial | mdpi.com |
Mild Cognitive Impairment (MCI)
Mild Cognitive Impairment (MCI) is considered a state between normal aging and dementia, where individuals experience cognitive deficits greater than expected for their age but not severe enough to interfere with daily life. Research has explored whether interventions at the MCI stage can delay progression to dementia.
A Cochrane review assessing the efficacy and safety of this compound for the treatment of patients with MCI found no eligible randomized controlled trials comparing this compound with placebo. nih.govcochrane.orgresearchgate.net Therefore, the review concluded that the currently available evidence is insufficient to assess the potential for this compound in the treatment of MCI, and randomized double-blind placebo-controlled trials are needed. nih.govcochrane.orgresearchgate.net
Despite the lack of eligible placebo-controlled trials in that review, one study mentioned in the search results, though potentially small and of limited quality, reported that this compound could improve cognition in patients with MCI. nih.gov Additionally, an open-label study testing a supplement containing Huperzia serrata extract (which contains this compound) along with curcumin (B1669340) and other ingredients in individuals with MCI and dementia patients reported improvements in cognitive functions as assessed by the ADAS-Cog Japanese version. researchgate.net The scores were significantly improved at 6–12 weeks and at 22–28 weeks compared with baseline scores. researchgate.net
However, based on the available rigorous evidence, there is currently insufficient data from randomized controlled trials to support the use of this compound specifically for MCI.
Other Cognitive Impairments
Beyond its more extensively studied effects in Alzheimer's disease, research has explored the potential of this compound in other forms of cognitive impairment. While some studies suggest beneficial effects on cognitive function in Alzheimer's disease, evidence for its effectiveness in vascular dementia and mild cognitive impairment (MCI) is limited or insufficient. nih.govmdpi.com
One overview of systematic reviews indicated that while this compound showed beneficial effects on cognitive function and Activities of Daily Living (ADLs) in Alzheimer's disease, there was little to no evidence to support its use in vascular dementia and MCI. nih.gov Another review highlighted that this compound treatment in individuals with dementia (Alzheimer's disease or vascular dementia) showed evidence of improved cognition. mdpi.com However, the methodological quality of some earlier studies has been cautioned, suggesting that findings should be interpreted with care. wikipedia.org
Preclinical studies in mice have investigated the effects of Huperzia serrata extract and this compound on cognitive dysfunction induced by MK-801, an NMDA receptor antagonist. These studies suggest that Huperzia serrata and this compound may attenuate cognitive dysfunction related to the NMDA receptor inhibitory action and the activation of the PKC-Erk pathway. jst.go.jp
Research in Other Neurological and Psychiatric Conditions
This compound has also been investigated for its potential therapeutic utility in conditions beyond dementia, including myasthenia gravis, schizophrenia, and cocaine use disorder.
Myasthenia Gravis
Due to its potent acetylcholinesterase inhibitory activity, this compound has been explored as a potential treatment for myasthenia gravis, an autoimmune disorder characterized by muscle weakness caused by impaired neuromuscular transmission. nih.govsciensage.info By inhibiting AChE, this compound can increase acetylcholine (B1216132) levels at the neuromuscular junction, potentially improving muscle strength. dtic.mil
A study involving 128 myasthenia gravis patients reportedly used this compound as a treatment, suggesting a longer duration of action compared to prostigmine and fewer observed side effects. nih.gov Research in rats has also demonstrated that both racemic and natural (-)-Huperzine A exhibit strong and long-lasting acetylcholinesterase inhibitory activity compared to physostigmine. nih.gov
Schizophrenia
Research has also investigated this compound as an adjunctive therapy for cognitive deficits in schizophrenia. A small open-label clinical study involving 19 patients with treatment-resistant schizophrenia and apparent cognitive impairments explored the potential of this compound as an add-on treatment. researchgate.net This pilot trial suggested beneficial effects of this compound on both cognitive and negative symptom clusters of schizophrenia over a 12-week period. researchgate.net
A systematic review and meta-analysis of randomized controlled trials (RCTs) examined the efficacy of adjunctive this compound for cognitive deficits in schizophrenia spectrum disorders. This analysis included twelve RCTs (n=1117) conducted in China. The results indicated that this compound outperformed comparators on several cognitive measures, including the Wechsler Memory Scale-Revised (memory quotient), Wechsler Adult Intelligence Scale-Revised (verbal IQ, performance IQ, and full IQ), and the Wisconsin Card Sorting Test (response administer and non-perseverative errors). researchgate.net The review concluded that adjunctive this compound appears to be an effective option for improving cognitive function in patients with schizophrenia spectrum disorders, although it noted the need for more well-designed RCTs to further confirm these findings. researchgate.net
Table 1: Summary of Cognitive Outcomes in Schizophrenia Trials (Meta-Analysis)
| Outcome Measure | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |
| Wechsler Memory Scale-Revised (Memory Quotient) | 10.59 | 5.65, 15.53 | < 0.0001 |
| Wechsler Adult Intelligence Scale-Revised (Verbal IQ) | 3.97 | 0.20, 7.73 | 0.04 |
| Wechsler Adult Intelligence Scale-Revised (Performance IQ) | 5.66 | 1.93, 9.39 | 0.003 |
| Wechsler Adult Intelligence Scale-Revised (Full IQ) | 5.66 | 2.75, 8.58 | < 0.0001 |
| Wisconsin Card Sorting Test (Response Administer) | -12.79 | -23.70, -1.88 | 0.02 |
| Wisconsin Card Sorting Test (Non-Perseverative Errors) | -12.29 | -23.70, -0.88 | 0.03 |
| Positive and Negative Syndrome Scale (PANSS)/Brief Psychiatric Rating Scale (BPRS) Total Score | -0.77 (Standard Mean Difference) | -1.27, -0.27 | 0.002 |
Data extracted from a meta-analysis of RCTs. researchgate.net
Cocaine Use Disorder
Preliminary research has investigated this compound as a potential treatment for cocaine use disorder, based on the understanding that cholinergic transmission is altered by drugs of abuse and contributes to psychostimulant reinforcement. oup.comnih.govresearchgate.net
A double-blind, placebo-controlled study explored the safety and preliminary efficacy of this compound in participants with cocaine use disorder. oup.comnih.govresearchgate.net Participants were randomized to receive this compound (0.4 mg or 0.8 mg) or placebo. oup.comnih.govresearchgate.net The study reported that this compound was well-tolerated and did not significantly alter cocaine pharmacokinetic parameters. oup.comnih.govresearchgate.net Time-course and peak effects analyses indicated that treatment with 0.4 mg of this compound significantly attenuated cocaine-induced increases in subjective measures such as "Any Drug Effect," "High," "Stimulated," "Willing to Pay," and "Bad Effects." oup.comnih.govresearchgate.net This study was noted as the first published report on the safety and potential efficacy of this compound for cocaine use disorder. oup.comnih.govresearchgate.net
Table 2: Attenuation of Cocaine-Induced Subjective Effects by this compound (0.4 mg)
| Subjective Effect Measure | Significant Attenuation (Yes/No) |
| Any Drug Effect | Yes |
| High | Yes |
| Stimulated | Yes |
| Willing to Pay | Yes |
| Bad Effects | Yes |
Based on findings from a double-blind, placebo-controlled study. oup.comnih.govresearchgate.net
Huperzine a Derivatives and Analogues Research
Design and Synthesis of Derivatives
The design and synthesis of Huperzine A derivatives and analogues often aim to leverage the core structural features of HupA while introducing modifications to improve its pharmacological profile. Various synthetic strategies have been explored to create a diverse range of compounds based on the huperzine scaffold. Research has involved the late-stage modification of the complex natural product structure. tandfonline.com For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been employed to synthesize arylated HupA derivatives. tandfonline.comnih.gov Another approach involves the synthesis of analogues where different ring systems replace the pyridone ring of HupA, such as phenol (B47542) or catechol rings. nih.gov Amidification of the free amine on this compound has also been reported as a synthesis strategy for new analogues. researchgate.net
The synthesis of racemic this compound and its derivatives has also been explored, often involving the elaboration of the pyridone ring at a late stage of the synthetic sequence. researchgate.net This method can lead to mixtures of regioisomeric pyridone derivatives. researchgate.net Efforts have also focused on asymmetric total synthesis to obtain optically pure forms of this compound and its derivatives, which is crucial given the significant difference in activity between enantiomers. scielo.brnih.gov
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the this compound structure impact its biological activity, particularly its AChE inhibitory potency and selectivity. These studies involve synthesizing a series of derivatives with systematic structural variations and evaluating their activity.
Research has shown that the conformational constraints, hydrophobic binding, and steric and electrostatic fields provided by the unsaturated bridge and fused pyridone ring in this compound are important for its AChE inhibitory activity. researchgate.netresearchgate.net Modifications at various positions of the HupA molecule have been investigated to understand their influence on activity. For example, studies on C(2)-functionalized and O- or N-methyl-substituted derivatives have been conducted to explore their impact on AChE inhibition. ebi.ac.ukacs.orgnih.govresearchgate.net Introducing aryl groups to the C-1 position of HupA has been shown to result in unsatisfactory AChE inhibitory activity, suggesting the importance of the pyridone carbonyl group for maintaining anti-AChE potency. tandfonline.comnih.gov
SAR analysis of N-aryl-huperzine A analogues has indicated that the electron density of the installed aromatic or heteroaromatic ring significantly influences AChE inhibition. acs.org
Modifications for Enhanced Binding Affinity (e.g., C(2)-functionalized)
Enhancing the binding affinity of this compound derivatives to AChE is a key goal in the design of more potent inhibitors. Molecular docking studies and in silico screening play a crucial role in identifying potential modifications that could lead to improved binding. ebi.ac.ukacs.orgnih.govresearchgate.net
Substitution at the C(2) position of this compound with small functional groups has been suggested by molecular docking analysis to enhance binding affinity with AChE. ebi.ac.ukacs.orgnih.govresearchgate.net Following this in silico guidance, C(2)-functionalized and O- or N-methyl-substituted compounds have been synthesized and evaluated. ebi.ac.ukacs.orgnih.govresearchgate.net For instance, 2-methoxythis compound has demonstrated moderate to high AChE inhibitory potency and good selectivity over butyrylcholinesterase (BChE). acs.orgnih.govresearchgate.netacs.org
Other areas of modification explored for their effect on binding affinity and inhibitory activity include the exocyclic ethylidene group, the pyridone ring, the primary amine, and the C(6) methylene (B1212753) position. researchgate.net
Pharmacological Evaluation of Derivatives
The pharmacological evaluation of this compound derivatives involves assessing their biological activities, including enzyme inhibition, neuroprotection, and efficacy against specific insults like nerve agent exposure.
AChE Inhibitory Activity of Derivatives
AChE inhibitory activity is a primary focus in the evaluation of this compound derivatives, as it is the main mechanism by which HupA exerts its effects. The half maximal inhibitory concentration (IC50) is commonly used to quantify the potency of these compounds against AChE.
Studies have shown that many synthesized N-aryl-huperzine A analogues exhibit good AChE inhibitory activity in vitro. acs.orgresearchgate.net Some arylated HupA analogues have demonstrated stronger anti-AChE activity than the parent compound. acs.orgresearchgate.net For example, a 5-methoxy-2-pyridyl analogue displayed significantly higher potency against AChE compared to HupA. acs.org
While some derivatives show enhanced potency, others, such as certain 5-substituted analogues and analogues with phenol or catechol rings replacing the pyridone ring, have shown lower or similar activity compared to HupA. nih.govresearchgate.netnih.gov
Interactive Table: AChE Inhibitory Activity of Selected this compound Derivatives
| Compound | IC50 (µM) vs. AChE | Reference |
| This compound | ~0.02 (hAChE) | acs.orgacs.org |
| 2-methoxythis compound | 0.16 (eeAChE) | acs.orgnih.govresearchgate.net |
| N-aryl analogue 30 | 1.5 | acs.org |
| 5-isostere analogue 2 | 35 | nih.gov |
| 5-isostere analogue 3 | 47 | nih.gov |
| rac-7-ethyl analogue | ~12x less potent than (-)-HupA | researchgate.net |
Note: IC50 values can vary depending on the source of AChE (e.g., human, electric eel) and experimental conditions. The values presented here are indicative and sourced from the provided snippets.
Neuroprotective Properties of Derivatives
Beyond AChE inhibition, the neuroprotective properties of this compound and its derivatives are of significant interest. HupA has been shown to protect against various insults in animal studies, including glutamate-induced cell death and beta-amyloid toxicity. nih.govnih.gov
Research on derivatives aims to identify compounds with enhanced or broader neuroprotective effects. For instance, an N-aryl analogue (compound 30) has demonstrated better neuroprotective activity against hydrogen peroxide-induced damage in SH-SY5Y cells compared to this compound. acs.org This suggests that modifications can lead to improved protective effects against oxidative stress. The neuroprotective properties of this compound enantiomers might not be directly related to their AChE inhibitory activities. nih.gov
Extended Protective Effects Against Nerve Agents
This compound has been validated as a pretreatment to prevent poisoning from nerve agents by reversibly inhibiting AChE. researchgate.netnih.govresearchgate.net However, its relatively short half-life limits its long-term preventative effect. researchgate.netnih.gov Research into this compound derivatives has aimed to develop compounds with extended protective capacities against nerve agents like soman (B1219632). researchgate.netnih.gov
Studies have designed derivatives with modifications intended to prolong their protective effects. For example, derivatives with a C-N bond have been designed and evaluated for their ability to provide extended protection against soman intoxication in mice. researchgate.netnih.gov Some of these derivatives have shown longer protective capacities compared to this compound in in vivo experiments. researchgate.netnih.gov The extended protection observed with these derivatives may be attributed to their transformation into this compound within the body. researchgate.netnih.gov
Combinations of AChE inhibitors like this compound with NMDA receptor antagonists have also shown potential in increasing survival rates in soman-poisoned mice and improving the efficacy of post-exposure therapy. tandfonline.com
Toxicological Considerations in Research
Preclinical Toxicology Studies
A range of preclinical studies have been conducted to evaluate the toxicological profile of Huperzine A in various animal models. These investigations have encompassed acute, subchronic, chronic, reproductive, developmental, and genotoxicity assessments.
Acute Toxicity Research
Acute toxicity studies have been performed to determine the potential for adverse effects following a single high dose of this compound. In mice, the oral median lethal dose (LD50) has been reported as 17.31 mmol/kg amegroups.cn. Symptoms of acute toxicity are consistent with those of other cholinergic inhibitors and include muscular tremor, drooling, increased bronchial secretions, and incontinence drugs.com.
Research in rats has compared the acute effects of this compound with tacrine on the liver. These studies indicated that while both substances increased liver coefficients and serum levels of aspartate aminotransferase and alanine aminotransferase, the effects of this compound were not associated with direct hepatotoxicity amegroups.cn. Furthermore, the hepatic effects of this compound could be mitigated by the administration of atropine amegroups.cn. In rats, a Lowest Observed Adverse Effect Level (LOAEL) of 0.3 mg/kg of body weight has been identified for acute cholinergic adverse effects rivm.nl.
Acute Toxicity of this compound in Animal Models
| Species | Route of Administration | Toxicity Endpoint | Value | Observed Effects |
|---|---|---|---|---|
| Mouse | Oral | LD50 | 17.31 mmol/kg | Cholinergic symptoms (muscular tremor, drooling, etc.) |
| Rat | Not Specified | LOAEL | 0.3 mg/kg bw | Acute cholinergic adverse effects |
| Rat | Single Dose | Biochemical Changes | Not Applicable | Increased liver coefficient, AST, and ALT (not linked to hepatotoxicity) |
Subchronic and Chronic Toxicity Investigations
Subchronic toxicity studies have provided insights into the effects of repeated exposure to this compound over a period of time. In guinea pigs, subchronic administration of this compound was not found to have deleterious effects on spatial memory nih.gov. A study involving the administration of this compound to rats for five consecutive days resulted in a significant reduction of acetylcholinesterase (AChE) activity in various brain regions nih.gov. After subchronic exposure, adverse effects have been noted in the brain, intestine, and heart of different animal species, and a reduction in sperm cell growth has also been observed in some species rivm.nl.
Information regarding the long-term chronic toxicity and carcinogenicity of this compound is limited, with some reports indicating that no formal chronic toxicity or carcinogenicity studies have been identified rivm.nl.
Subchronic Toxicity of this compound in Animal Models
| Species | Duration | Key Findings |
|---|---|---|
| Guinea Pig | Subchronic | No deleterious effects on spatial memory. |
| Rat | 5 days | Significant reduction in brain AChE activity. |
| Various | Subchronic | Adverse effects on brain, intestine, and heart; reduced sperm cell growth. |
Reproductive and Developmental Toxicology Studies
Investigations into the reproductive and developmental effects of this compound have indicated a potential for embryotoxicity. Studies in both rabbits and mice have shown a significant increase in stillbirths following intramuscular and intraperitoneal administration, respectively rivm.nl. In mice, a significant increase in foetal resorptions was also observed rivm.nl. Based on these findings, a No-Observed-Adverse-Effect Level (NOAEL) of 0.04 mg/kg of body weight was established in rabbits rivm.nl. However, it has been noted that these studies did not fully comply with current internationally approved test guidelines rivm.nl.
Reproductive and Developmental Toxicity of this compound
| Species | Administration Route | Observed Effects | NOAEL |
|---|---|---|---|
| Rabbit | Intramuscular | Increased stillbirths | 0.04 mg/kg bw |
| Mouse | Intraperitoneal | Increased stillbirths and foetal resorptions | Not established |
Genotoxicity Assessment
The available data on the genotoxicity of this compound is inconclusive. While some rodent studies have reported no evidence of mutagenicity, it has been highlighted that the methodologies used in these assessments did not adhere to current international guidelines for genotoxicity assays drugs.comrivm.nl. Therefore, a comprehensive evaluation of the genotoxic potential of this compound cannot be definitively made based on the existing literature rivm.nl.
Adverse Effects in Clinical Trials
Clinical trials involving human participants have provided valuable information on the adverse effects associated with this compound administration. The majority of these effects are related to the compound's mechanism of action as a cholinesterase inhibitor.
Cholinergic System-Related Side Effects
The most commonly reported side effects in clinical trials are cholinergic in nature and are generally considered to be mild. nih.govwikipedia.orgscispace.com These include:
Nausea drugs.comrivm.nlpatsnap.com
Vomiting drugs.comrivm.nlpatsnap.com
Diarrhea drugs.comrivm.nlpatsnap.com
Sweating rivm.nl
Blurred vision rivm.nl
Dizziness drugs.comresearchgate.net
Hyperactivity drugs.com
Nasal obstruction drugs.com
Insomnia drugs.comresearchgate.net
Anxiety drugs.comresearchgate.net
Thirst drugs.com
Constipation drugs.comresearchgate.net
In some instances, abnormalities in electrocardiogram (ECG) patterns, such as cardiac ischemia and arrhythmia, have been reported drugs.comresearchgate.net.
Common Cholinergic Side Effects of this compound in Clinical Trials
| System | Adverse Effect |
|---|---|
| Gastrointestinal | Nausea |
| Vomiting | |
| Diarrhea | |
| Autonomic Nervous System | Sweating |
| Blurred Vision | |
| Nasal Obstruction | |
| Central Nervous System | Dizziness |
| Hyperactivity | |
| Insomnia | |
| Anxiety | |
| Cardiovascular | Cardiac ischemia and arrhythmia (less common) |
Future Directions and Emerging Research Areas
Novel Therapeutic Targets and Mechanisms
Beyond its established function as an AChE inhibitor, research is actively investigating other therapeutic targets and mechanisms of Huperzine A. Evidence suggests that HupA exerts neuroprotective effects through various pathways. These include the modification of beta-amyloid peptide processing, which is implicated in the formation of amyloid plaques characteristic of AD. nih.govnih.govnih.govresearchgate.netnih.gov Studies have indicated that HupA can reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. nih.govnih.govresearchgate.netnih.gov Furthermore, HupA has demonstrated the ability to protect neurons against apoptosis (programmed cell death) and regulate the expression and secretion of nerve growth factor (NGF), a protein crucial for neuronal survival and function. nih.govnih.govresearchgate.netnih.gov
This compound has also been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgoup.com This activity is considered independent of its AChE inhibitory effects and warrants further investigation. tandfonline.com Modulation of Wnt signaling, a pathway involved in neuronal survival and synaptic plasticity, is another promising therapeutic target for HupA. mdpi.com Research indicates that HupA treatment can modulate the Wnt/β-catenin pathway, stabilizing β-catenin levels and upregulating genes related to synaptic plasticity and neuronal survival, while also potentially preventing tau hyperphosphorylation and amyloid-beta neurotoxicity. mdpi.com Additionally, HupA may interact with the noncanonical Wnt pathway via PKC/MAPK signaling. mdpi.com Other non-cholinergic effects being explored include the preservation of mitochondrial structure and function under amyloid-beta insult and the recovery of iron homeostasis in the brain. mdpi.com
Combination Therapies and Synergistic Effects
Exploring the potential for this compound in combination with other therapeutic agents is a significant area of research. The aim is to achieve synergistic effects, where the combined impact is greater than the sum of the individual treatments. Studies have investigated the combination of this compound with memantine (B1676192) for the treatment of AD, with some findings suggesting potential benefits in cognitive function and daily living activities compared to this compound alone. researchgate.netresearchgate.net
Research is also exploring the synergistic neuroprotective effects of this compound when combined with antioxidants. For instance, studies combining this compound with astaxanthin (B1665798) have shown increased cell viability and protection against oxidative stress and amyloid-beta toxicity in in vitro models. spandidos-publications.com This suggests that combining an antioxidant with a cholinesterase inhibitor like HupA could enhance neuroprotection. spandidos-publications.com
Furthermore, research into transdermal delivery systems has indicated synergistic effects between permeation enhancers like cineole and terpineol (B192494) in increasing the transdermal delivery of this compound. nih.govresearchgate.net This synergy is attributed to their effects on the stratum corneum, increasing its disorderliness and fluidity, disrupting keratin (B1170402) structure, and extracting lipids, thereby enhancing HupA's penetration. nih.govresearchgate.net
Advanced Drug Delivery Systems Research
Research into advanced drug delivery systems for this compound aims to improve its bioavailability, targeted delivery to the brain, and sustained release, potentially reducing side effects and enhancing efficacy. Due to the lack of brain selectivity with conventional oral formulations, targeted strategies are highly desirable. nih.gov
Studies are investigating the use of nanoparticles, such as polylactide-co-glycolide (PLGA) nanoparticles, for the delivery of this compound, particularly via intranasal administration to facilitate nose-to-brain transport. nih.govresearchgate.net Surface modification of these nanoparticles with ligands like lactoferrin is being explored to mediate enhanced brain delivery. nih.gov
Other advanced delivery systems under investigation include self-microemulsifying drug delivery systems, nanostructured lipid carriers, and nasal in situ gels. nih.gov Dissolving microneedle patches are also being explored as a transdermal delivery system for this compound, demonstrating potential for sustained release and efficient transdermal permeation in in vitro and in vivo studies. ebi.ac.uktandfonline.com These advanced systems aim to provide controlled and continuous drug release, potentially offering advantages over conventional administration methods. tandfonline.comresearchgate.net
An example of research into controlled release systems includes the development of a dental resin-based system for this compound, which demonstrated controlled drug release in vitro and prolonged Tmax with good absorption in pharmacokinetic studies. researchgate.net
Long-term Efficacy and Safety Research
While some studies have indicated potential benefits of this compound on cognitive function and daily living activities in the short term, there is a recognized need for more robust, long-term research to definitively establish its efficacy and safety over extended treatment periods. plos.orgalzdiscovery.orgnih.govnih.gov Most available clinical trial data have durations of six months or less. alzdiscovery.orgnih.gov
Future research directions emphasize the need for large, well-designed randomized controlled trials with longer durations to confirm the observed cognitive benefits and assess the long-term impact of this compound on disease progression. researchgate.netalzdiscovery.orgnih.gov Crucially, these studies must include comprehensive monitoring and reporting of adverse events to establish the long-term safety profile of this compound, especially considering that treatment for neurodegenerative diseases often requires lifelong administration. plos.orgalzdiscovery.org
Research is also needed to determine the optimal timing for initiating this compound treatment and to monitor disease progression over the long term using appropriate clinical and potentially biomarker assessments. nih.gov
Q & A
Q. What experimental models are most appropriate for evaluating Huperzine A’s cognitive-enhancing effects in Alzheimer’s disease (AD) research?
Methodological Answer: Preclinical studies commonly employ rodent models (e.g., scopolamine-induced memory impairment or transgenic AD mice) to assess this compound’s impact on acetylcholine levels and cognitive behavior. Clinically, randomized controlled trials (RCTs) use standardized scales such as the Mini-Mental State Examination (MMSE) and Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) to quantify cognitive improvements . For neuroprotective assays, in vitro models (e.g., Aβ-induced neuronal cytotoxicity) and in vivo ischemia-reperfusion models are recommended .
Q. How does this compound inhibit acetylcholinesterase (AChE), and what techniques validate its mechanism?
Methodological Answer: this compound acts as a reversible, competitive AChE inhibitor, binding to the enzyme’s catalytic site. Techniques to confirm this include:
- Enzyme kinetics assays (e.g., Ellman’s method) to measure inhibition constants (Ki) .
- Molecular docking simulations to visualize interactions with AChE’s active site (e.g., TcAChE crystal structures) .
- Circular dichroism spectroscopy to assess conformational changes in AChE upon this compound binding .
Q. What are the key considerations for synthesizing this compound in laboratory settings?
Methodological Answer: Synthesis routes prioritize enantioselectivity due to the superior bioactivity of (-)-Huperzine A. Methods include:
- Asymmetric palladium-catalyzed bicycloannulation for chiral intermediate synthesis .
- Total synthesis protocols (e.g., Koshiba et al., 2009) for high-purity yields .
- HPLC with chiral columns to verify enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data on this compound’s efficacy for AD?
Methodological Answer: Meta-analyses of RCTs (e.g., Li et al., 2008) highlight heterogeneity due to variable trial durations, dosages, and patient cohorts. To address discrepancies:
Q. What molecular dynamics underlie this compound’s interaction with AChE, and how does conformational flexibility impact binding efficacy?
Methodological Answer: this compound binds through the AChE gorge, inducing active-site rearrangements. Advanced methods include:
- Steered molecular dynamics (SMD) to simulate binding/unbinding pathways .
- Free-energy perturbation (FEP) calculations to quantify binding affinity changes .
- Cryo-EM or X-ray crystallography to resolve high-resolution structures of AChE-Huperzine A complexes .
Q. What are the functional differences between (+)- and (-)-Huperzine A enantiomers in neuroprotection?
Methodological Answer: (-)-Huperzine A exhibits stronger AChE inhibition and neuroprotection. Comparative studies involve:
Q. How can researchers design robust protocols for studying this compound’s mood-regulating effects in psychiatric disorders?
Methodological Answer:
- Use double-blind, placebo-controlled trials with validated scales (e.g., Hamilton Anxiety Rating Scale) .
- Incorporate NMDA receptor antagonism assays (e.g., rat models of anxiety) to explore non-cholinergic mechanisms .
- Apply transcriptomic profiling (e.g., RNA-seq) to identify this compound-regulated pathways in mood-related brain regions .
Methodological Best Practices
Q. What strategies ensure reproducibility in this compound research?
- Data transparency : Share raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
- Protocol standardization : Adopt CONSORT guidelines for clinical trials and ARRIVE for preclinical studies .
- Replication studies : Validate findings across independent labs using identical synthesis and assay protocols .
Q. How should researchers address ethical considerations in this compound clinical trials?
- Informed consent : Clearly explain risks/benefits to participants, especially in vulnerable populations (e.g., AD patients) .
- IRB approval : Submit detailed protocols for participant selection, data anonymization, and adverse event reporting .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
